ent-AvibactamSodiumSalt

Description

Contextualization of β-Lactamase Inhibitors in Combating Antibiotic Resistance

β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. rsc.org They function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov However, bacteria have evolved to produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.govrsc.org The co-administration of a β-lactamase inhibitor with a β-lactam antibiotic is a proven strategy to overcome this resistance. wikipedia.org These inhibitors bind to and inactivate the β-lactamase, thereby protecting the antibiotic and allowing it to exert its antibacterial effect. wikipedia.orgmdpi.com

Overview of ent-Avibactam Sodium Salt as a Non-β-Lactam β-Lactamase Inhibitor with a Diazabicyclo[3.2.1]octane (DBO) Core Structure

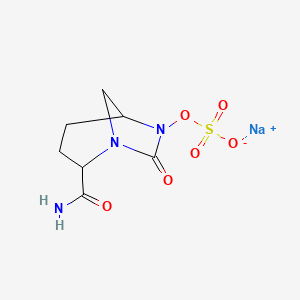

Avibactam (B1665839) and its enantiomer, ent-Avibactam, are part of a newer class of non-β-lactam β-lactamase inhibitors built around a diazabicyclo[3.2.1]octane (DBO) core. nih.gov This structural distinction from traditional β-lactam-based inhibitors like clavulanic acid and tazobactam (B1681243) contributes to a broader spectrum of activity. nih.govnih.gov Avibactam is known to inhibit a wide range of β-lactamases, including class A, class C, and some class D enzymes. nih.gov The DBO scaffold is crucial for its mechanism of action, which involves the formation of a reversible covalent bond with the active site serine of the β-lactamase. pnas.org In contrast, ent-Avibactam Sodium Salt, as the enantiomer of avibactam, has been reported to have no biological activity.

Significance of Stereochemistry (ent-Enantiomer) in Enzyme Inhibition and Specificity

The profound difference in activity between avibactam and its ent-enantiomer highlights the critical role of stereochemistry in drug-target interactions. nih.govpatsnap.com Enzymes, being chiral molecules themselves, often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. lifechemicals.comresearchfloor.org The specific three-dimensional arrangement of atoms in a molecule dictates how it fits into the active site of an enzyme and interacts with key amino acid residues. patsnap.comrsc.org

For avibactam, its specific stereoconfiguration (2S, 5R) is essential for positioning the reactive carbamoyl (B1232498) group and the sulfate (B86663) group optimally within the β-lactamase active site to facilitate covalent bond formation and subsequent inhibition. nih.gov The ent-enantiomer, ent-Avibactam (2R, 5S), with its mirrored spatial arrangement, is unable to achieve the necessary orientation for effective binding and inhibition. chemicalbook.com This underscores the principle that even subtle changes in stereochemistry can lead to a complete loss of pharmacological activity. nih.govpatsnap.com

Historical Development and Evolution of Non-β-Lactam Enzyme Inhibitors

The development of β-lactamase inhibitors began with compounds that themselves contained a β-lactam ring, such as clavulanic acid, sulbactam, and tazobactam. pnas.org While effective against many class A β-lactamases, their utility was limited by their susceptibility to hydrolysis by other classes of β-lactamases and the emergence of inhibitor-resistant enzymes. pnas.orgoup.com

This led to the exploration of non-β-lactam scaffolds, a search that culminated in the discovery of the diazabicyclooctanes (DBOs), including avibactam. nih.gov The DBOs represented a significant breakthrough due to their broader spectrum of inhibition, covering not only class A but also class C and some class D enzymes. nih.govnih.gov The development of these non-β-lactam inhibitors marked a new era in the fight against antibiotic resistance, offering a powerful tool to restore the efficacy of existing β-lactam antibiotics against a wider range of resistant bacteria. nih.gov Further research into novel non-β-lactam structures, such as oxadiazoles, continues to expand the arsenal (B13267) of potential enzyme inhibitors. biorxiv.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCIKUMODPANKX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Ent Avibactamsodiumsalt

Stereoselective Synthesis of the ent-Avibactam Scaffold

The absolute configuration of the DBO core is critical for its inhibitory function. Therefore, synthetic strategies must precisely control the stereochemistry at multiple centers. Methodologies to achieve this can be broadly categorized into chiral pool approaches, which utilize naturally occurring chiral molecules as starting materials, and asymmetric synthesis, where chirality is introduced during the reaction sequence.

Chiral Pool Approaches and Asymmetric Synthesis Strategies

The synthesis of the avibactam (B1665839) scaffold, and by extension its enantiomer, has been approached from various starting points. Chiral pool strategies often commence from readily available chiral molecules. For instance, syntheses have been developed starting from chiral piperidines, L-glutamic acid, and L-pyroglutamic acid. mdpi.com One patented method describes a 13-step synthesis starting from N-Boc-L-pyroglutamic acid ethyl ester. google.com By starting with the corresponding D-enantiomers of these precursors, a stereochemically analogous route would yield the ent-avibactam scaffold.

Asymmetric synthesis offers an alternative where chirality is induced catalytically. A notable strategy for the synthesis of avibactam involves a Rh-catalysed asymmetric hydrogenation to create a key stereogenic center. rsc.org This method successfully affords a crucial α-amino acid ester derivative with high-level enantiocontrol (99% ee), which is a cornerstone for building the bicyclic system. rsc.org Applying the opposite enantiomer of the chiral catalyst in such a process would be a direct route to the ent- series. Enzymes are also pivotal in asymmetric synthesis, offering high stereoselectivity under mild conditions. nih.gov For example, a synthetic route for avibactam sodium utilizes a biological lipase (B570770) for the resolution of a key intermediate, demonstrating the power of biocatalysis in achieving enantiopurity. google.com

Optimization of Synthetic Routes and Yields for Research Scale

For research purposes, a synthetic route must be efficient, robust, and cost-effective. Significant efforts have been directed at optimizing the synthesis of the avibactam scaffold. acs.org One key optimization involved the strategic introduction of a protecting group to facilitate a challenging urea (B33335) formation step. acs.org Another major improvement was the development of a one-pot debenzylation and sulfation reaction, streamlined through the use of controlled-feed hydrogenation conditions. acs.org

Furthermore, the adoption of flow technologies has been shown to significantly improve synthetic efficiency. For the assembly of a majority of intermediates in the avibactam synthesis, flow chemistry procedures achieve faster preparation times compared to traditional batch procedures. rsc.org Optimization can also involve the choice of starting materials. A synthetic method starting from the inexpensive and readily available 5-hydroxy-2-pyridine ethyl formate was developed to reduce production costs significantly. google.com This route involves 11 steps and is noted for its mild reaction conditions and suitability for larger-scale preparation. google.com

The following table summarizes a comparison of key features from different synthetic approaches.

| Feature | Chiral Pool (pyroglutamic acid) google.com | Asymmetric Hydrogenation rsc.org | Optimized Route (from 5-hydroxy-2-pyridine ethyl formate) google.com |

| Starting Material | N-Boc-L-pyroglutamic acid ester | Achiral precursors | 5-hydroxy-2-pyridine ethyl formate |

| Key Step | Multi-step conversion of chiral starter | Rh-catalysed asymmetric hydrogenation | Biological lipase resolution |

| Number of Steps | 13 | Not specified in total | 11 |

| Reported Advantage | Established route | High enantiocontrol (99% ee) | Low cost, mild conditions, less pollution |

| Reported Drawback | Rigorous conditions, high cost | Catalyst cost | Route length |

Targeted Functionalization and Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the full potential of the ent-avibactam scaffold and understand the molecular interactions that govern its inhibitory activity, targeted chemical modifications are essential. SAR studies involve synthesizing a library of analogs and evaluating how structural changes impact their potency against β-lactamase enzymes.

Design and Synthesis of Analogs to Probe Enzyme Interaction Sites

The design of analogs focuses on modifying specific positions of the DBO scaffold. The C-2 position has been a primary target for modification. One strategy involves replacing the carboxamide group of avibactam with substituted amidine or sulfonyl amidine moieties. mdpi.commdpi.com The synthesis of these derivatives typically involves coupling the core DBO amine intermediate with appropriate reagents to form the desired functional group. mdpi.com These modifications are designed to probe the binding pocket of the β-lactamase enzyme, potentially forming different or stronger interactions with key amino acid residues compared to the parent compound.

Investigation of Structural Modifications on Inhibitory Potency

Once synthesized, these analogs are tested to determine their inhibitory potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, a series of amidine-substituted avibactam derivatives were synthesized and evaluated for their ability to inhibit β-lactamases, both alone and in combination with antibiotics like meropenem. mdpi.com Such studies reveal which functional groups and structural features are critical for potent inhibition. Modifications to the sulfate (B86663) group have also been explored, leading to the creation of prodrugs designed to improve pharmacokinetic properties. mdpi.com These investigations are crucial for identifying new candidates with potentially broader spectrums of activity or improved efficacy against resistant bacterial strains. researchgate.net

The table below shows examples of synthesized avibactam derivatives and the rationale for their design.

| Derivative Class | Position of Modification | Rationale for Synthesis |

| Amidine Derivatives mdpi.commdpi.com | C-2 Carboxamide | To explore alternative interactions within the enzyme active site. |

| Sulfonyl Amidine Derivatives mdpi.com | C-2 Carboxamide | To probe electronic and steric requirements for binding. |

| Ester Prodrugs mdpi.com | Sulfate Group | To potentially improve pharmacokinetic properties. |

Green Chemistry Principles in ent-Avibactam Sodium Salt Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Applying green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of ent-avibactam synthesis, this involves using less hazardous materials, reducing waste, and improving energy efficiency.

Some established synthetic routes for avibactam have been noted to generate toxic by-products, limiting their large-scale, environmentally friendly production. google.com In response, newer synthetic strategies have been developed with green principles in mind. One such improved synthesis starts from 5-hydroxy-2-ethyl picolinate, a readily available material, and proceeds under mild reaction conditions. This route is explicitly highlighted as having low by-product toxicity and causing minimal environmental pollution, making it more suitable for industrialization. google.com

The use of biocatalysis, such as enzymatic resolutions, is another cornerstone of green chemistry, as it avoids harsh reagents and conditions while providing high selectivity. google.com Additionally, the implementation of flow chemistry not only increases yield and speed but also enhances safety and reduces waste by minimizing the volume of reagents used at any given time. rsc.org These approaches collectively contribute to a more sustainable and environmentally responsible synthesis of the ent-avibactam scaffold.

Development of Environmentally Benign Synthetic Protocols

The imperative to design greener synthetic routes for active pharmaceutical ingredients (APIs) has led to innovative approaches in the synthesis of complex molecules like ent-Avibactam Sodium Salt. A key strategy in achieving an environmentally benign synthesis is the utilization of enzymatic reactions to establish stereochemistry, thereby avoiding the use of hazardous chiral resolving agents or expensive chiral starting materials.

One promising approach is a chemoenzymatic synthesis, which has been successfully applied to the synthesis of avibactam and can be adapted for its enantiomer. This method commences with a readily available and achiral starting material, such as 5-hydroxy-2-pyridinecarboxylic acid ethyl ester. The synthesis proceeds through several steps, with the crucial stereochemical control being introduced via a lipase-catalyzed resolution. acs.orgresearchgate.net

Key Features of an Environmentally Benign Synthetic Protocol:

Enzymatic Resolution: The use of a lipase, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer. For the synthesis of ent-Avibactam Sodium Salt, the process would be tailored to isolate the opposite enantiomer to that required for avibactam. This enzymatic step operates under mild conditions and avoids the use of toxic heavy metals often employed in traditional chiral resolutions.

Use of Greener Solvents: The protocol prioritizes the use of more environmentally friendly solvents. For instance, replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the process.

One-Pot Reactions: The synthesis can be streamlined by incorporating one-pot reactions, where multiple transformations are carried out in a single reaction vessel. This reduces the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. An example is the one-pot debenzylation and sulfation of a key intermediate, which improves efficiency and reduces operational complexity. acs.org

Catalytic Hydrogenation: The use of catalytic hydrogenation for reduction steps is another hallmark of a green synthetic process. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), with hydrogen gas, which is a clean reagent. The catalyst can often be recovered and reused, further enhancing the sustainability of the process.

The following table outlines a hypothetical environmentally benign synthetic route for ent-Avibactam Sodium Salt, drawing parallels from established avibactam syntheses.

| Step | Reaction | Reagents and Conditions | Green Chemistry Aspect |

| 1 | Reduction | H₂, Pd/C, Ethanol (B145695) | Use of a recyclable catalyst and a green solvent. |

| 2 | Enzymatic Resolution | Lipase (e.g., CAL-B), Acylating agent | High stereoselectivity under mild conditions, avoiding chiral resolving agents. |

| 3 | Protection | Boc₂O, Triethylamine | Efficient protection to enable subsequent transformations. |

| 4 | Mesylation | MsCl, Triethylamine | Activation of a hydroxyl group for subsequent nucleophilic substitution. |

| 5 | Nucleophilic Substitution | Hydroxylamine | Introduction of the N-O bond. |

| 6 | Cyclization | Base | Formation of the bicyclic core. |

| 7 | Deprotection & Sulfation | H₂, Pd/C; SO₃-Pyridine Complex | One-pot procedure to reduce work-up steps. |

| 8 | Salt Formation | Sodium source | Formation of the final sodium salt. |

This table is a representation of a potential synthetic route and is for illustrative purposes.

Atom Economy and Waste Minimization in Laboratory Synthesis

The principles of atom economy and waste minimization are central to evaluating the "greenness" of a chemical synthesis. These metrics provide a quantitative assessment of how efficiently atoms from the reactants are incorporated into the final product and the amount of waste generated during the process.

Atom Economy:

Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction. It is calculated as:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates that a larger proportion of the atoms from the starting materials are incorporated into the final product, leading to less waste. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

Process Mass Intensity (PMI):

PMI = Total Mass of Inputs (kg) / Mass of Final Product (kg)

The inputs include all raw materials, solvents, reagents, and water used in the process. A lower PMI value signifies a more sustainable and efficient process with less waste generation. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has been instrumental in promoting the use of PMI to benchmark and improve the sustainability of pharmaceutical manufacturing. acsgcipr.org

E-Factor:

The Environmental Factor (E-Factor) is another widely used metric that focuses on the amount of waste produced. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor is indicative of a greener process. The E-Factor is closely related to PMI (E-Factor = PMI - 1). nih.gov

Application to ent-Avibactam Sodium Salt Synthesis:

The following table provides a comparative analysis of different hypothetical synthetic steps, highlighting the principles of atom economy and waste minimization.

| Reaction Type | Example in Synthesis | Atom Economy | Waste Generation | Green Strategy |

| Addition | Catalytic Hydrogenation | High (approaching 100%) | Low | Utilize a recyclable catalyst to minimize metal waste. |

| Substitution | Mesylation | Moderate | Moderate (generates triethylamine hydrochloride salt) | Use of a catalytic activating agent would be ideal. |

| Protection/Deprotection | Boc Protection/Deprotection | Low | High (generates CO₂, isobutene, and acid waste) | Develop a synthesis that avoids or minimizes the use of protecting groups. |

| Enzymatic Resolution | Lipase-catalyzed acylation | Moderate | Low (enzyme is recyclable) | Optimize enzyme loading and recycling to minimize waste. |

By systematically applying the principles of green chemistry and utilizing metrics like atom economy and PMI, the synthesis of ent-Avibactam Sodium Salt can be designed to be not only efficient and robust but also environmentally sustainable. The continuous development of novel catalytic methods and the adoption of greener manufacturing technologies will be pivotal in achieving this goal.

Molecular Mechanism of β Lactamase Inhibition by Ent Avibactamsodiumsalt

Enzymatic Interaction Kinetics and Thermodynamics

The inhibitory prowess of ent-Avibactam is defined by its rapid acylation of the β-lactamase active site serine and a slow, reversible deacylation process. pnas.orgnih.gov

The interaction of ent-Avibactam with serine β-lactamases proceeds via a two-step mechanism, beginning with the formation of a non-covalent enzyme-inhibitor complex (EI), followed by the formation of a covalent acyl-enzyme intermediate (EI*). The efficiency of acylation, often expressed as the second-order rate constant (k₂/Kᵢ), varies significantly across different classes of β-lactamases. nih.govnih.gov

For Class A enzymes like TEM-1 and CTX-M-15, the acylation efficiency is very high. nih.govoup.com For instance, the apparent second-order enzyme inactivation rate constant for TEM-1 was determined to be greater than 1.6 × 10⁵ M⁻¹s⁻¹. nih.gov The dissociation rate (k_off), which represents the deacylation step, is notably slow for many enzymes. For TEM-1, the deacylation off-rate was measured at 0.045 min⁻¹. researchgate.netnih.govpnas.org

Kinetic parameters for ent-Avibactam against a panel of clinically relevant β-lactamases demonstrate its broad-spectrum activity. The efficiency of acylation is generally highest against Class A enzymes, followed by Class C, and then Class D. nih.govnih.gov

Interactive Table: Kinetic Parameters of ent-Avibactam Inhibition

| Enzyme | Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (min⁻¹) |

|---|---|---|---|

| CTX-M-15 | A | 1.0 x 10⁵ | 0.017 |

| KPC-2 | A | 4.6 x 10³ | 0.0085 |

| TEM-1 | A | >1.6 x 10⁵ | 0.045 |

| P. aeruginosa AmpC | C | 1.4 x 10³ | 0.11 |

| E. cloacae P99 AmpC | C | 2.6 x 10³ | 0.0023 |

| OXA-10 | D | 1.1 x 10¹ | 0.00013 |

Data compiled from multiple research sources. nih.govnih.gov

A hallmark of ent-Avibactam's mechanism is its reversible covalent inhibition. researchgate.netnih.govpnas.org Unlike β-lactam-based inhibitors that undergo irreversible hydrolysis or rearrangement after acylating the enzyme, ent-Avibactam deacylates to regenerate the intact, active inhibitor. nih.govpnas.orgnih.gov The catalytic serine in the β-lactamase active site attacks the carbonyl of the five-membered cyclic urea (B33335) in ent-Avibactam, opening the ring to form a stable carbamoyl (B1232498) acyl-enzyme complex. nih.govnbinno.com The subsequent deacylation step involves the reformation of the ring, releasing the original inhibitor molecule. nih.govpnas.org

This reversibility was confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, which showed that after incubation with TEM-1 β-lactamase, the released molecule was indeed intact ent-Avibactam, with no signs of hydrolysis. researchgate.netnih.govpnas.org This unique recyclization allows a single inhibitor molecule to inhibit multiple enzyme molecules over time, contributing to its potency. nih.gov While the inhibition of most targeted enzymes is reversible, for some, like the Class D enzyme OXA-10, the deacylation is so slow that the inhibition is effectively irreversible under physiological conditions. nih.govnih.gov

The half-lives for enzyme recovery vary widely, from minutes to days, depending on the specific β-lactamase. For TEM-1, the half-life of enzyme recovery is approximately 16 minutes. nih.govresearchgate.net In contrast, Class C enzymes like E. cloacae P99 AmpC exhibit a much longer recovery half-life of around 300 minutes (5 hours). nih.gov The most prolonged inhibition is seen with some Class D enzymes; the acylated OXA-10 complex has a projected half-life of over 5 days, making the inhibition essentially permanent for the bacterium's lifespan. nih.govnih.gov

Interactive Table: Half-Lives of Enzyme Recovery from ent-Avibactam Inhibition

| Enzyme | Class | Half-Life of Recovery (t₁/₂) |

|---|---|---|

| CTX-M-15 | A | 40 min |

| KPC-2 | A | 82 min |

| TEM-1 | A | 16 min |

| P. aeruginosa AmpC | C | 6 min |

| E. cloacae P99 AmpC | C | 300 min |

| OXA-10 | D | >5 days |

Data compiled from multiple research sources. nih.govnih.gov

Structural Biology of Enzyme-Inhibitor Complexes

Structural studies have been instrumental in visualizing the binding mode of ent-Avibactam and understanding the molecular basis for its broad-spectrum activity and the specifics of its interaction with different β-lactamase classes.

High-resolution X-ray crystal structures of ent-Avibactam in complex with various β-lactamases have confirmed the covalent bond formation with the catalytic serine residue (Ser70 in the standard Ambler numbering scheme). plos.org These structures reveal that the inhibitor adopts a specific conformation within the active site.

Class A (e.g., KPC-2, SHV-1, CTX-M-15): In the structures of Class A enzymes, the sulfate (B86663) group of ent-Avibactam is positioned in the oxyanion hole, where it forms hydrogen bonds with backbone amides of key residues, mimicking the binding of the carboxylate group of β-lactam substrates. The carbamoyl group also forms crucial interactions with other active site residues. plos.org

Class C (e.g., P. aeruginosa AmpC): The crystal structure of ent-Avibactam bound to AmpC provides insight into its potent inhibition of this class. The binding mode is generally similar to that in Class A enzymes, but subtle differences in the positioning of the inhibitor and interactions with surrounding residues account for the specific kinetic profiles observed for Class C enzymes. nih.gov

Class D (e.g., OXA-48): Structural analysis of ent-Avibactam with Class D carbapenemases like OXA-48 reveals the basis for its variable activity against this class. The interactions within the active site explain why ent-Avibactam is a potent inhibitor of some OXA enzymes but not others.

These crystallographic studies have been crucial in explaining the broad-spectrum activity of ent-Avibactam and have also provided a structural framework for understanding the emergence of resistance through mutations in the enzyme's active site. nih.govplos.org

Nuclear Magnetic Resonance (NMR) spectroscopy has served as a complementary technique to X-ray crystallography in studying the ent-Avibactam-enzyme interaction. One of the key contributions of NMR has been the unambiguous confirmation that deacylation regenerates the intact inhibitor. researchgate.netnih.govpnas.org By tracking the ¹H NMR signals of ent-Avibactam over time in the presence of TEM-1, researchers demonstrated that the compound remained structurally unchanged after the inhibition-deinhibition cycle, with no evidence of hydrolysis products. researchgate.netnih.gov

Furthermore, NMR has been employed to investigate the structural and dynamic consequences of resistance mutations. For example, heteronuclear single quantum coherence (HSQC) NMR spectroscopy was used to study the KPC-2 D179Y variant, which confers resistance to ceftazidime (B193861)/avibactam (B1665839) combinations. nih.gov These studies revealed that the mutation induces conformational changes and disorder in the enzyme, particularly in the Ω-loop, which impacts inhibitor binding and explains the resistance phenotype. nih.gov

Cryo-Electron Microscopy (Cryo-EM) Applications in Complex Characterization

Currently, public-domain research has not detailed the application of Cryo-Electron Microscopy (Cryo-EM) for the characterization of the ent-avibactam sodium salt-enzyme complex. While X-ray crystallography has been extensively used to elucidate the binding modes of its enantiomer, avibactam, with various β-lactamases, similar structural studies specifically for ent-avibactam are not widely available. Such studies would be invaluable for providing high-resolution structural information on its interaction with large, multi-component enzyme complexes, further clarifying its inhibitory mechanism.

Specificity and Selectivity Profiling Across β-Lactamase Classes

ent-Avibactam sodium salt demonstrates a broad spectrum of activity, with significant inhibitory effects against Enterobacteriaceae that produce Ambler class A and class C β-lactamases. medchemexpress.com Its profile suggests a potent capacity to restore the efficacy of β-lactam antibiotics against a range of resistant bacterial strains. biosynth.com

Delineating Interactions with Class A (e.g., KPC, TEM, CTX-M, SHV)

Research indicates that ent-avibactam sodium salt is an effective inhibitor of Class A β-lactamases. Specifically, it has shown a potent ability to inhibit the TEM-1 enzyme. medchemexpress.com Its inhibitory concentration (IC50) is reported to be significantly lower than that of older inhibitors like clavulanic acid. medchemexpress.com While detailed kinetic studies on its interaction with other critical Class A enzymes such as KPC, CTX-M, and SHV are not as extensively documented as for avibactam, its demonstrated efficacy against TEM-1 points to a strong potential for broad activity within this class.

Characterization of Inhibition against Class C (e.g., AmpC)

ent-Avibactam sodium salt is also a recognized inhibitor of Class C β-lactamases. medchemexpress.com Studies have highlighted its efficiency in inhibiting the P99 enzyme, a representative of this class. medchemexpress.com This activity is crucial as Class C enzymes, often referred to as AmpC cephalosporinases, are a significant cause of resistance to many advanced-generation cephalosporins. The ability of ent-avibactam to neutralize these enzymes underscores its potential utility in combination therapies.

Investigation of Activity Against Class D (e.g., OXA) Carbapenemases

The activity of ent-avibactam sodium salt against Class D β-lactamases, which include the clinically important OXA-type carbapenemases, has not been specifically detailed in available research. Its enantiomer, avibactam, has shown variable inhibition against this diverse class, with potent activity against some members (like OXA-48) but weaker activity against others. acs.orgacs.orgresearchgate.netnih.gov Specific investigations into the inhibitory profile of ent-avibactam against the array of OXA enzymes are required to fully understand its spectrum of activity.

Conformational Dynamics of Enzyme-Inhibitor Recognition

The process of enzyme inhibition by compounds like ent-avibactam is a dynamic event, governed by the specific conformational changes in both the enzyme and the inhibitor upon binding.

Role of Enzyme Active Site Flexibility and Induced Fit Mechanisms

While specific studies on the conformational dynamics of ent-avibactam binding are not available, the principles of enzyme-inhibitor recognition suggest that active site flexibility and induced-fit mechanisms are critical. For its enantiomer avibactam, binding is known to involve subtle rearrangements of active site residues to accommodate the inhibitor and facilitate the formation of the covalent bond. It is highly probable that the binding of ent-avibactam also relies on the inherent flexibility of the β-lactamase active site, allowing for an optimal orientation that leads to efficient acylation of the catalytic serine. Understanding the precise stereochemical interactions and the role of induced fit would require dedicated structural and computational studies on the ent-avibactam-enzyme complex.

Analysis of Conformational Changes Upon Inhibitor Binding

The binding of avibactam to the active site of serine β-lactamases is a dynamic process that induces specific, albeit often subtle, conformational changes in the enzyme. These structural rearrangements are crucial for the stable formation of the covalent acyl-enzyme complex and are key to its inhibitory mechanism. High-resolution crystallographic studies have provided significant insights into these changes across different classes of β-lactamases.

In the class C β-lactamase AmpC from P. aeruginosa, a comparison of the apo (unbound) enzyme with the avibactam-bound structure reveals that while most active site residues superimpose almost exactly, a notable movement occurs in a critical tyrosine residue. nih.gov The side chain of Tyr150 moves 1.0 Å closer to Lys67 upon acylation by avibactam. nih.gov This shift reduces the distance between the two residues from 3.8 Å in the apo enzyme to 2.8 Å in the complex, facilitating the formation of a new hydrogen bond. nih.gov This induced interaction is significant for stabilizing the acyl-enzyme intermediate.

In class A β-lactamases, the conformation of the flexible Ω-loop is critical for inhibitor binding and can be a source of resistance. For instance, the D179Y substitution within the Ω-loop of KPC β-lactamases can lead to partial disordering of this loop. nih.gov These conformational shifts are believed to underlie resistance to ceftazidime-avibactam by altering the active site topography. nih.gov Furthermore, structural comparisons between diazabicyclooctane (DBO) inhibitors reveal how subtle differences in the inhibitor's structure can influence enzyme conformation. When compared to the inhibitor relebactam, which has an additional piperidine (B6355638) ring, the less bulky structure of avibactam allows the side chain of residue N104 in a CTX-M-type enzyme to flip its orientation toward the active site, forming hydrogen bonds with avibactam and another residue, N132. nih.gov

These findings underscore that the inhibitory process is not a simple lock-and-key interaction but involves an induced-fit mechanism where both inhibitor and enzyme undergo subtle conformational adjustments to achieve a stable, inhibited state.

Interactive Data Table: Conformational Changes in β-Lactamases Upon Avibactam Binding

| Enzyme Class | Enzyme Example | Residue/Region | Conformational Change Description | Reference |

| Class C | P. aeruginosa AmpC | Tyr150 | Side chain moves 1.0 Å closer to Lys67, forming a new hydrogen bond. The distance changes from 3.8 Å to 2.8 Å. | nih.gov |

| Class A | KPC (D179Y variant) | Ω-loop | Substitution can lead to partial disordering of the loop, contributing to inhibitor resistance. | nih.gov |

| Class A | CTX-M family | N104 | The side chain flips its position toward the active site to form new hydrogen bonds with the bound avibactam. | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles of Ent Avibactamsodiumsalt

Identification of Pharmacophoric Elements Critical for β-Lactamase Binding

The inhibitory activity of the avibactam (B1665839) scaffold against serine β-lactamases is dictated by a set of key pharmacophoric elements that must be precisely oriented within the enzyme's active site. researchgate.net Structural studies of avibactam complexed with various β-lactamases (including Class A, C, and D enzymes) have elucidated these critical features. researchgate.netnih.gov

The essential pharmacophoric elements include:

The Diazabicyclooctane (DBO) Core: This rigid bicyclic structure serves as the foundational scaffold, mimicking the transition state of β-lactam hydrolysis. It correctly positions the other functional groups for interaction with active site residues.

The C2-Carboxamide Group: The carboxamide moiety is crucial for establishing a network of hydrogen bonds within the active site, contributing significantly to the binding affinity. In crystal structures with enzymes like CTX-M-15 and KPC-2, this group forms key interactions that anchor the inhibitor. researchgate.net

The N6-Sulfate Group: This negatively charged group is a distinguishing feature of the avibactam class. It forms vital electrostatic interactions with positively charged residues in the active site, such as the conserved lysine, and contributes to the stability of the covalent bond formed with the catalytic serine. It also plays a role in the molecule's solubility.

The covalent modification of the catalytic serine residue in the β-lactamase active site is the primary mechanism of inhibition. researchgate.net This reaction is reversible, a feature that distinguishes avibactam from earlier "suicide" inhibitors like clavulanic acid. mdpi.com The precise spatial arrangement of these three pharmacophoric components is absolutely essential for this covalent interaction to occur.

Impact of Stereochemistry and Chiral Purity on Inhibitory Potency and Selectivity

Chirality is a defining factor in the biological activity of the avibactam scaffold. Avibactam possesses a specific stereochemistry—(1R,2S,5R)—that is essential for its potent inhibition of β-lactamases. Its mirror image, ent-Avibactam ((1S,2R,5S)-7-oxo-6-sulfooxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide), is biologically inactive. google.com

Patent literature concerning the development of avibactam explicitly notes that upon resolving the racemic mixture, it was discovered that only one enantiomer was active, necessitating the exclusive use of the (1R,2S,5R) isomer for therapeutic purposes. google.comgoogleapis.com This stark difference in activity underscores the high degree of stereospecificity required for binding to the target enzymes.

The inactivity of ent-avibactam stems from the fact that its three-dimensional structure is a non-superimposable mirror image of avibactam. Consequently, the pharmacophoric elements—the DBO core, carboxamide, and sulfate (B86663) group—are presented to the enzyme's active site in an incorrect orientation. This improper fit prevents the formation of the critical network of hydrogen bonds and electrostatic interactions necessary to stabilize the inhibitor within the active site and facilitate the covalent carbamoylation of the catalytic serine. For ent-avibactam, there is no reported biological activity against β-lactamases.

The following table summarizes the inhibitory activity of avibactam against a range of β-lactamases, contrasted with the documented lack of activity for its enantiomer.

Table 1: Inhibitory Activity of Avibactam vs. ent-Avibactam

| Enzyme (Class) | Avibactam IC₅₀ (nM) | ent-Avibactam IC₅₀ |

|---|---|---|

| TEM-1 (A) | 8 glpbio.com | No Reported Activity |

| CTX-M-15 (A) | 5 glpbio.com | No Reported Activity |

| KPC-2 (A) | 38 nih.gov | No Reported Activity |

| P99 (C) | 80 nih.gov | No Reported Activity |

| AmpC (C) | N/A | No Reported Activity google.comgoogleapis.com |

| OXA-48 (D) | N/A | No Reported Activity |

Rational Design of ent-AvibactamSodiumSalt Analogs for Enhanced Target Engagement

The principles of rational drug design are centered on methodically modifying a biologically active lead compound to improve its properties, such as potency, selectivity, or pharmacokinetic profile. In the context of the diazabicyclooctane class, research efforts have focused on synthesizing analogs of the active inhibitor, avibactam. mdpi.commdpi.com

Strategies for designing avibactam analogs include:

Modification of the C2-side chain: Replacing or altering the carboxamide group to explore different interactions within the active site. For example, amidine-substituted DBOs have been synthesized and evaluated. mdpi.com

Functionalization of the DBO core: Introducing substituents onto the bicyclic scaffold to probe for additional binding pockets or to alter the physicochemical properties of the molecule. mdpi.com

Bioisosteric Replacement: Substituting key functional groups with other groups that have similar physical or chemical properties to enhance target engagement or improve metabolic stability.

These design principles are invariably applied to the active enantiomer, avibactam. The goal is to build upon a foundation of known inhibitory activity. Since ent-avibactam is devoid of this activity, it does not represent a viable starting point for a rational design campaign aimed at creating β-lactamase inhibitors. The synthesis of ent-avibactam analogs is not a pursued strategy in the scientific literature, as the fundamental stereochemical configuration of its scaffold is incompatible with effective binding to the target enzymes. Any modification to the ent-avibactam structure would be highly unlikely to overcome the inherent deficit caused by its incorrect stereochemistry.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding the structure-activity relationships of enzyme inhibitors and for guiding the design of new therapeutic agents. Both quantitative modeling and structure-based methods are instrumental in elucidating why avibactam is a potent inhibitor while its enantiomer is not.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For β-lactamase inhibitors, a QSAR model would be built using a training set of DBO compounds with known inhibitory potencies (IC₅₀ values). The model would identify key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that are predictive of high activity.

Such a model, developed from a series of active DBOs based on the avibactam scaffold, would inherently capture the essential three-dimensional pharmacophore. When the descriptors for ent-avibactam are input into this model, it would correctly predict a very low or non-existent inhibitory activity. This is because its structural parameters, particularly those related to the spatial orientation of its functional groups, would fall far outside the range associated with potent inhibitors.

Ligand-based and structure-based design are two cornerstone strategies in modern drug discovery.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of active molecules to generate a pharmacophore model. This model represents the essential 3D arrangement of chemical features required for activity. A pharmacophore model generated from avibactam and its active analogs would define the precise spatial coordinates of the hydrogen bond donors/acceptors, charged groups, and hydrophobic features. Screening ent-avibactam against this pharmacophore would result in a very low score, as its mirror-image geometry would fail to align with the critical features of the model.

Structure-Based Drug Design (SBDD): This powerful method utilizes the known 3D crystal structure of the target enzyme. High-resolution crystal structures of avibactam covalently bound to various β-lactamases are available and reveal the exact binding mode. researchgate.netnih.gov Using molecular docking simulations, researchers can place virtual compounds into the enzyme's active site to predict their binding affinity. If ent-avibactam were docked into the active site of a β-lactamase like KPC-2 or AmpC, the simulation would show significant steric clashes and an inability to form the key hydrogen bonds and salt bridges that stabilize the active avibactam enantiomer. The sulfate group and carboxamide would be misaligned with their respective binding partners, explaining at a molecular level its lack of inhibitory activity.

Bacterial Resistance Mechanisms and Ent Avibactamsodiumsalt Overcoming Strategies in Research Contexts

Biochemical Basis of β-Lactamase Mutations Conferring Resistance to Inhibitors

Resistance to β-lactamase inhibitors like avibactam (B1665839) can arise from structural changes in the target enzymes. These mutations can interfere with the inhibitor's ability to bind or can alter the kinetics of the inhibition process, ultimately allowing the enzyme to hydrolyze the partner β-lactam antibiotic.

The inhibitory action of avibactam relies on the formation of a stable, covalent acyl-enzyme complex with the active-site serine of a β-lactamase. Mutations within the active site can disrupt this interaction, leading to resistance. For instance, specific mutations in Klebsiella pneumoniae carbapenemase (KPC) enzymes can lead to resistance to ceftazidime-avibactam. These mutations can affect the stability of the avibactam-enzyme complex, potentially increasing the rate of deacylation (the reversal of the inhibitory bond), which restores the enzyme's function. While avibactam is a potent inhibitor, certain enzyme variants, such as KPC-31, have been associated with resistance.

Beyond mutations in the target enzyme, other mechanisms can reduce the effective concentration of avibactam within the bacterial cell, leading to altered susceptibility. In vitro studies have identified two key mechanisms:

Porin Loss: Gram-negative bacteria possess outer membrane channels called porins that allow molecules like avibactam to enter the periplasmic space where β-lactamases reside. The loss or mutation of these porin channels can restrict inhibitor entry, thereby reducing its access to the target enzymes and contributing to resistance.

Efflux Pumps: Bacteria can actively expel antimicrobial agents using efflux pumps. The upregulation of these pumps can be a compensatory resistance pathway. Following exposure to avibactam, bacteria may increase the expression of efflux pumps that can transport the inhibitor out of the periplasm, lowering its intracellular concentration and diminishing its inhibitory effect.

Molecular Mechanisms of Resistance Emergence in Laboratory Bacterial Strains

In controlled laboratory settings, the emergence of resistance to avibactam combinations is often traced to specific molecular events. When bacterial strains are exposed to selective pressure from a ceftazidime-avibactam combination, resistant mutants can be selected. These mutants frequently harbor mutations in the genes encoding the β-lactamase itself or in regulatory genes that control the expression of porins and efflux pumps. The development of resistance is rare but has been linked to these mutations affecting porin channels or resulting in modified enzyme variants.

Genetic Determinants of β-Lactamase Expression and Regulation in Response to ent-AvibactamSodiumSalt Exposure (in vitro)

In a research context, investigating the genetic response of bacteria to avibactam exposure is crucial for understanding resistance. In vitro methodologies such as transcriptomic analysis are used to profile the expression of β-lactamase genes in pathogens after they have been exposed to the inhibitor. This type of analysis can reveal how bacteria adapt, for example, by upregulating the expression of a particular β-lactamase gene to overcome the inhibition or by activating other compensatory pathways like efflux pumps. This research helps identify the specific genetic determinants that control the bacterial response to the selective pressure exerted by avibactam.

Synergy Studies with Partner Antibiotics in In Vitro Models of Bacterial Growth Inhibition

Avibactam itself possesses minimal antibacterial activity and functions by protecting a partner antibiotic from degradation. medchemexpress.com Its effectiveness is therefore evaluated in synergy with β-lactam antibiotics. In vitro synergy studies, such as checkerboard assays and time-kill curves, are used to quantify this interaction. A synergistic effect is typically confirmed when the combination of the two agents is significantly more potent than either agent alone, often defined by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5.

A primary method for quantifying the effectiveness of avibactam combinations is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies demonstrate that avibactam can significantly lower the MIC of its partner antibiotic against resistant strains. For example, avibactam restores the activity of ceftazidime (B193861) against a high percentage of ceftazidime-resistant Pseudomonas aeruginosa isolates.

The table below shows the in vitro inhibitory activity of avibactam against specific β-lactamase enzymes.

| Enzyme Target | Inhibitor | IC₅₀ (nM) |

| TEM-1 | Avibactam | 8 |

| CTX-M-15 | Avibactam | 5 |

This table displays the half-maximal inhibitory concentration (IC₅₀) of Avibactam against two common Ambler class A β-lactamases. medchemexpress.com

The following table presents MIC data for the ceftazidime-avibactam combination against resistant Klebsiella pneumoniae isolates.

| Bacterial Strain Type | Antibiotic Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| K. pneumoniae (blaKPC-2 positive) | Ceftazidime-Avibactam | 8 | 8 |

| K. pneumoniae (blaOXA-232 positive) | Ceftazidime-Avibactam | 8 | 8 |

This table shows the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. Avibactam was tested at a fixed concentration of 4 mg/L. medchemexpress.com

Time-Kill Assays and Growth Curve Analysis in Combination Therapies (in vitro)

A thorough review of publicly available scientific literature reveals no studies presenting data from time-kill assays or growth curve analyses for ent-avibactam sodium salt in combination with other therapeutic agents. Such studies are standard in microbiological research to determine the bactericidal or bacteriostatic activity of a compound over time. The absence of such data for ent-avibactam is consistent with reports identifying it as the inactive enantiomer of avibactam, with no reported biological activity of its own. Therefore, no data tables on its synergistic effects in combination therapies can be generated.

Efficacy Against Metallo-β-Lactamase (MBL) Producers in Combination (e.g., with Aztreonam)

There is no scientific evidence in the published literature to support the efficacy of ent-avibactam sodium salt against metallo-β-lactamase (MBL) producing bacteria, either alone or in combination with other antibiotics such as aztreonam. The strategy of combining a β-lactamase inhibitor with an antibiotic that is stable to MBLs (like aztreonam) is a key area of research for combating resistant Gram-negative bacteria. However, this research focuses on active β-lactamase inhibitors. Given that ent-avibactam sodium salt is reported to be biologically inactive, it is not a candidate for such combination therapies. Consequently, no research findings or data tables on its efficacy against MBL producers exist.

Advanced Analytical Techniques for Ent Avibactamsodiumsalt Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity Assessment in Research Samples

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive structural confirmation of ent-avibactam sodium salt. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. This precision is instrumental in confirming the molecular formula of ent-avibactam.

In research, HRMS is coupled with techniques like liquid chromatography (LC) to form LC-HRMS. veeprho.com This combination allows for the separation of ent-avibactam from any potential impurities or degradation products before high-resolution mass analysis. biopharmaspec.com By generating precise mass data, researchers can confidently identify the parent ion of ent-avibactam and its characteristic fragment ions, providing unequivocal evidence of its chemical structure. biopharmaspec.com This level of detail is also crucial for assessing the purity of research samples, as it can detect and identify trace-level impurities that might otherwise go unnoticed. veeprho.comsynzeal.com

Chromatographic Separations for Isomeric Purity and Quantitative Analysis in Research Matrices

Chromatographic techniques are indispensable for the analysis of ent-avibactam sodium salt, particularly for establishing isomeric purity and for quantitative measurements in various research matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the purity and stability of ent-avibactam sodium salt. openaccessjournals.com The development of a robust HPLC method involves a systematic optimization of several parameters to achieve adequate separation of the analyte from any impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing avibactam (B1665839) and its related substances, which can be adapted for its enantiomer, would involve the following: iosrphr.orgpharmacyjournal.in

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for the separation of polar to moderately non-polar compounds. nih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). iosrphr.org | The ratio and pH of the mobile phase are adjusted to achieve optimal resolution and peak shape. |

| Flow Rate | Typically around 1.0 mL/min. researchgate.net | Controls the speed of the mobile phase through the column, affecting retention time and separation efficiency. |

| Detection | UV spectrophotometry, often at a wavelength where the analyte exhibits maximum absorbance (e.g., around 210-230 nm). researchgate.net | Allows for the quantification of the separated components. |

| Temperature | Controlled column temperature (e.g., 25°C). ijpsonline.com | Ensures reproducibility of retention times. |

Method validation is a critical step to ensure the reliability of the HPLC method. ijcrt.org According to International Council for Harmonisation (ICH) guidelines, validation encompasses several key parameters: ijpsonline.com

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components. openaccessjournals.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. iosrphr.org

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmacyjournal.in

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmacyjournal.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.com

Chiral Chromatography for Enantiomeric Excess Determination of "ent-" Form

Given that ent-avibactam is an enantiomer, its separation from avibactam is of utmost importance. Chiral chromatography is the gold standard for this purpose. csfarmacie.czamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz

The development of a chiral HPLC method is crucial for determining the enantiomeric excess (e.e.) of ent-avibactam. The enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is a critical quality attribute for chiral drugs. ic.ac.uknih.gov

Key aspects of chiral chromatography for ent-avibactam include:

Chiral Stationary Phase (CSP): The choice of CSP is paramount for achieving separation. Polysaccharide-based CSPs are widely used and have demonstrated excellent chiral recognition capabilities for a broad range of compounds. csfarmacie.cz

Mobile Phase: The composition of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best separation. csfarmacie.cz

Detection: UV detection is commonly used. uma.es

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org

A patent for the preparation of chiral isomers of a key intermediate of avibactam sodium highlights the use of column chromatography for separation, underscoring the importance of this technique in obtaining high-purity chiral compounds. google.com

Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Elucidation and Conformation Analysis

Spectroscopic techniques provide a wealth of information about the structure and functional groups present in the ent-avibactam sodium salt molecule. researchgate.netopenaccessjournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. itwreagents.com The IR spectrum of ent-avibactam would show characteristic absorption bands corresponding to its functional groups, such as the carbonyl groups of the lactam and the sulfate (B86663) moiety. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. openaccessjournals.comitwreagents.com While it is less specific for detailed structural elucidation compared to NMR and IR, it is a valuable tool for quantitative analysis and for identifying the presence of chromophores. openaccessjournals.comlehigh.edu

| Spectroscopic Technique | Information Provided |

| NMR (1H, 13C, 2D) | Detailed structural connectivity, chemical environment of atoms, stereochemistry. sgs-institut-fresenius.de |

| IR | Presence of specific functional groups (e.g., C=O, S=O, N-H). itwreagents.com |

| UV-Vis | Presence of chromophores, quantitative analysis. itwreagents.com |

In Vitro Stability and Degradation Pathway Analysis in Research Media

Understanding the stability of ent-avibactam sodium salt in various research media is crucial for interpreting the results of in vitro studies. Stability-indicating methods, often employing HPLC, are developed to monitor the degradation of the compound over time under different conditions. openaccessjournals.com

Stress testing is a key component of stability analysis. ijcrt.org This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. researchgate.net These conditions typically include:

Acidic and Basic Hydrolysis: To assess stability at different pH values.

Oxidation: To evaluate susceptibility to oxidative degradation.

Thermal Degradation: To determine stability at elevated temperatures.

Photostability: To assess degradation upon exposure to light.

Computational and Theoretical Investigations of Ent Avibactamsodiumsalt

Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes

Molecular docking and dynamics simulations have been instrumental in visualizing and understanding the initial binding and subsequent conformational changes of avibactam (B1665839) within the active site of various β-lactamases, such as CTX-M-15 and KPC-2.

Exploration of Binding Poses and Conformational States

Docking studies have successfully predicted the binding orientation of avibactam within the active site of β-lactamase enzymes. These models show that avibactam positions itself favorably for nucleophilic attack by the catalytic serine residue (Ser70). The sulfate (B86663) group of avibactam is often observed to form crucial interactions with positively charged or polar residues, anchoring the inhibitor in the active site. For example, in KPC-2, avibactam's sulfate group interacts with key residues, contributing to its potent inhibition.

Molecular dynamics (MD) simulations, extending over hundreds of nanoseconds, have provided a dynamic view of the inhibitor-enzyme complex, revealing the stability of binding poses and the subtle conformational adjustments that occur upon binding. These simulations have shown that the diazabicyclooctane core of avibactam maintains a stable conformation within the active site, facilitating the subsequent chemical reactions. Furthermore, MD simulations have highlighted the flexibility of certain regions of the enzyme, such as the Ω-loop, and how these dynamics can influence inhibitor binding and resistance. In some resistant variants of KPC-2, alterations in the conformational states of the active site loops have been observed, which can impair the binding of avibactam youtube.com.

| Enzyme | Key Interacting Residues | Observed Conformational States/Dynamics |

|---|---|---|

| CTX-M-15 | Ser70, Lys73, Ser130, Glu166 | Stable binding of avibactam in the active site, facilitating acylation. |

| KPC-2 | Ser70, Asn132, Ω-loop residues | Multiple hydrogen bonds stabilize the complex. Mutations in the Ω-loop can alter conformational dynamics and lead to resistance. |

| AmpC | Ser64, Tyr150, Asn346 | Rigid positioning of the avibactam-enzyme complex, with a persistent carbamate linkage. |

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

To quantify the binding affinity of avibactam to β-lactamases, computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have been employed. These calculations provide an estimation of the free energy of binding, which is a crucial parameter for evaluating the potency of an inhibitor. One study calculated the binding free energy of avibactam with CTX-M-15 to be -33.61 kcal/mol, indicating a strong and favorable interaction researchgate.net. Another study focusing on the interaction of avibactam with cyclodextrins reported Gibbs free energies of binding in the range of -2.25 to -3.64 kcal/mol, showcasing the utility of these calculations in different contexts nih.gov. While specific Free Energy Perturbation (FEP) studies on ent-avibactam are not extensively reported in the provided search results, the MM/GBSA findings corroborate the high affinity of avibactam for its target enzymes. These methods are valuable for ranking potential inhibitor candidates and for understanding the energetic contributions of different residues to the binding event.

| Target | Method | Calculated Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| CTX-M-15 | MM/GBSA | -33.61 | researchgate.net |

| β-cyclodextrin | Experimental (ITC) | -3.64 | nih.gov |

| 2,6-dimethyl-β-cyclodextrin | Experimental (ITC) | -3.24 | nih.gov |

| 2-hydroxypropyl-β-cyclodextrin | Experimental (ITC) | -3.11 | nih.gov |

| γ-cyclodextrin | Experimental (ITC) | -2.25 | nih.gov |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanism Probing

To investigate the chemical reactions involved in the inhibition of β-lactamases by avibactam, researchers have turned to quantum mechanical (QM) and hybrid QM/MM calculations. These methods allow for a detailed examination of bond-breaking and bond-forming events at the quantum level, providing invaluable insights into the reaction mechanism.

Elucidation of Acylation and Deacylation Pathways and Transition States

QM/MM simulations have been pivotal in mapping out the acylation and deacylation pathways of avibactam. The acylation process, where avibactam forms a covalent bond with the catalytic Ser70 residue, is initiated by the deprotonation of Ser70. Studies have suggested that either Lys73 or Glu166 can act as the general base in this step nih.gov. The reaction proceeds through a transition state to form a stable carbamoyl-enzyme intermediate.

The deacylation, or the release of avibactam from the enzyme, is a unique feature of its inhibitory mechanism, contributing to its reversible action. QM/MM studies have shown that this process occurs in a stepwise manner nih.gov. The first step involves the formation of a tetrahedral intermediate. The second, and often rate-limiting, step is the cleavage of the Ser70-C7 bond, which can be mediated by Lys73, either directly or through another residue like Ser130 nih.gov. The calculated activation barriers for these steps are in agreement with experimental kinetic data, validating the proposed mechanisms nih.gov. For instance, in the deacylation from the CTX-M-15 complex, the formation of the tetrahedral intermediate has a calculated activation barrier of 19 kcal/mol nih.gov.

Analysis of Amino Acid Roles in Catalysis and Inhibition

QM/MM calculations have been crucial in defining the specific roles of key amino acid residues in the active site during the inhibition process.

Ser70: Acts as the nucleophile, attacking the carbonyl carbon of avibactam to form the covalent acyl-enzyme intermediate.

Lys73: Plays a dual role. It can act as a general base during acylation and is involved in the cleavage of the Ser70-C7 bond during deacylation nih.gov. In some enzymes, a carboxylated Lys73 is proposed to act as the proton acceptor in acylation researchgate.net.

Glu166: This residue is also implicated as a general base in the acylation step, accepting a proton from Ser70 nih.gov. Computational studies suggest that for the deacylation to occur, Glu166 and Lys73 need to be in their neutral forms nih.gov.

Ser130: This residue has been identified as playing a critical role in the recyclization of avibactam during deacylation, acting as a base researchgate.net. It can mediate the proton transfer required for the cleavage of the covalent bond.

Mutational studies, both experimental and computational, have confirmed the importance of these residues. For example, the S130G variant of KPC-2 shows significantly reduced binding and acylation by avibactam, highlighting the critical role of Ser130 nih.gov.

Chemoinformatics and Machine Learning Applications in Predicting ent-Avibactam Sodium Salt Analogs' Activity

While the application of chemoinformatics and machine learning specifically to predict the activity of a wide range of ent-avibactam sodium salt analogs is still an emerging area, preliminary studies have demonstrated the potential of these approaches.

A data science approach has been successfully used to correlate the thermal stability of different leaving groups in an avibactam prodrug precursor chemrxiv.orgacs.org. By calculating molecular descriptors and using machine learning regression models, researchers were able to predict novel analogs with improved thermal properties. This workflow, which leverages SMILES strings and calculated parameters, significantly shortens the time required for model development and prediction chemrxiv.orgacs.org. While this study focused on a physical property rather than biological activity, it provides a strong proof-of-concept for the application of machine learning in the development of avibactam-related compounds.

Future applications in this area could involve the development of Quantitative Structure-Activity Relationship (QSAR) models. Such models would use a dataset of avibactam analogs with known inhibitory activities to train machine learning algorithms. These trained models could then be used to predict the activity of novel, untested analogs, thereby accelerating the discovery of new and more potent β-lactamase inhibitors. The use of molecular fingerprints and other descriptors in these models can help identify the key structural features that contribute to inhibitory potency.

Based on the information available, there are no specific research findings or established de novo design strategies that are publicly documented for the ent-Avibactam sodium salt scaffold for the creation of novel enzyme inhibitors.

While Avibactam itself is a well-studied β-lactamase inhibitor, its enantiomer, ent-Avibactam, has not been the subject of published de novo design research for developing new enzyme inhibitors. Computational and theoretical investigations in drug discovery are extensive, but specific applications of these methods to the ent-Avibactam scaffold are not detailed in available scientific literature.

Therefore, a detailed discussion, including research findings and data tables on this specific topic, cannot be provided at this time.

Future Research Directions and Translational Opportunities in Academic Settings

Exploration of ent-AvibactamSodiumSalt's Efficacy Against Novel or Emerging β-Lactamase Variants (in vitro/enzymatic studies)

A primary avenue of research is to determine the inhibitory potential of ent-Avibactam Sodium Salt against a panel of β-lactamases, particularly those that challenge current therapies. Avibactam (B1665839) is known to be a potent inhibitor of Ambler class A and C serine β-lactamases and some class D enzymes, but not class B metallo-β-lactamases (MBLs). researchgate.netmdpi.com Its efficacy is rooted in a unique, reversible covalent inhibition mechanism. nih.gov However, resistance can emerge through mutations in the target enzymes, such as variants of Klebsiella pneumoniae carbapenemase (KPC). researchgate.netoup.commdpi.com

Given that chirality is critical to pharmacological activity, it is uncertain whether ent-Avibactam will exhibit any inhibitory function. mdpi.com In vitro and enzymatic studies are the essential first step. These investigations would involve expressing and purifying key β-lactamase variants and assessing the inhibitory activity of ent-Avibactam Sodium Salt using kinetic assays to determine parameters like the inhibition constant (Kᵢ) and the rates of acylation and deacylation.

Initial research would logically target the enzymes that Avibactam is known to inhibit, as well as variants known to confer resistance. A comparative analysis against Avibactam would provide crucial insights into the stereochemical requirements for binding and inhibition within the β-lactamase active site. For instance, studies on the SHV-1 β-lactamase have shown that the S130G amino acid substitution confers significant resistance to Avibactam, providing a specific target for comparative studies with its enantiomer. nih.gov

Table 1: Potential β-Lactamase Targets for in vitro Efficacy Studies of ent-Avibactam Sodium Salt

| Enzyme Class | Enzyme Family | Specific Variants/Examples | Rationale for Testing |

|---|---|---|---|

| Class A | ESBLs | TEM-1, SHV-1, CTX-M-15 | Common extended-spectrum β-lactamases; baseline comparison with Avibactam. nih.govsci-hub.se |

| Class A | Carbapenemases | KPC-2, KPC-3 | Clinically significant carbapenemases inhibited by Avibactam. nih.gov |

| Class A | Inhibitor-Resistant | SHV (S130G variant) | Known resistance to Avibactam provides a test for differential stereochemical activity. nih.gov |

| Class C | AmpC | P99, CMY types | Standard target for Avibactam; important for assessing spectrum breadth. researchgate.netmedchemexpress.com |

| Class D | Carbapenemases | OXA-48, OXA-162 | Clinically relevant enzymes with variable susceptibility to Avibactam. researchgate.netdiva-portal.orgmjima.org |

| Class B | Metallo-β-Lactamases | NDM, VIM, IMP | Enzymes against which Avibactam is ineffective; testing could reveal novel, unexpected activity. researchgate.netunito.it |

Development of Advanced Delivery Systems for Targeted Enzyme Inhibition (in vitro/cell models)

Should ent-Avibactam Sodium Salt demonstrate promising enzymatic activity, the next challenge is ensuring it reaches its periplasmic target in Gram-negative bacteria. The bacterial outer membrane is a significant barrier to many antimicrobial agents. ub.edu Advanced delivery systems could enhance the compound's efficacy by facilitating its transport into the periplasm. medt.com.es

This research area involves designing and testing delivery strategies in vitro using cell models. Potential approaches include:

Conjugation Strategies: Linking ent-Avibactam to molecules that are actively transported into bacterial cells, such as siderophores (the "Trojan horse" approach).

Nanoparticle Encapsulation: Encapsulating the inhibitor within lipid nanoparticles or polymers designed to fuse with the bacterial membrane and release their cargo into the periplasm.

Permeability-Enhancing Co-therapies: Investigating the use of ent-Avibactam in combination with non-antibiotic compounds that disrupt the outer membrane, increasing its permeability.

These systems would be developed and their effectiveness assessed using bacterial cell cultures, measuring the potentiation of a partner β-lactam antibiotic in the presence of ent-Avibactam delivered by these advanced methods. The goal is to achieve targeted enzyme inhibition within the cellular context. gardp.org

Integration of Synthetic Biology and Enzyme Engineering for Enhanced Inhibitor Production or Application

The synthesis of stereochemically pure compounds like ent-Avibactam can be complex and costly. A new synthetic route to Avibactam, for example, utilized a lipase-catalyzed resolution to achieve the desired single enantiomer. acs.org Synthetic biology and enzyme engineering offer powerful tools to optimize this process.

Future research could focus on:

Engineered Biosynthetic Pathways: Designing and implementing novel biosynthetic pathways in microbial hosts like E. coli or Saccharomyces cerevisiae to produce key precursors or the ent-Avibactam scaffold itself. This could lead to more sustainable and cost-effective production.

Enzyme Evolution: Employing directed evolution to improve the activity and stereoselectivity of enzymes used in the synthesis of ent-Avibactam. For example, the lipase (B570770) used for chiral resolution could be engineered for higher efficiency and specificity for the desired enantiomer. acs.org

Smart Pro-drugs: Using enzyme engineering to create novel enzyme-labile protecting groups for ent-Avibactam. This could lead to a pro-drug that is activated only upon reaching the site of infection by specific bacterial enzymes, thereby increasing its therapeutic index.

Theoretical Frameworks for Predicting and Mitigating Inhibitor Resistance Evolution

Understanding and predicting how bacteria could develop resistance to ent-Avibactam is crucial for its potential development. Resistance to Avibactam is known to arise from specific mutations in the target β-lactamase, such as the D179Y substitution in KPC enzymes, which alters the inhibitor's binding. mdpi.com

Academic research can build theoretical frameworks to anticipate these evolutionary pathways using computational tools:

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction between ent-Avibactam and its target β-lactamase at an atomic level. diva-portal.org These simulations can predict the stability of the acyl-enzyme complex and identify key residues involved in binding.

In Silico Mutagenesis: By computationally introducing mutations into the enzyme's active site (e.g., in the Ω-loop of KPC), researchers can calculate the change in binding free energy. This can predict which mutations are most likely to confer resistance.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a range of ent-Avibactam derivatives are synthesized, QSAR models can be built to correlate structural features with inhibitory activity against both wild-type and mutant enzymes.

These predictive models can guide the design of next-generation inhibitors that are less susceptible to known resistance mechanisms. diva-portal.org

Design of Next-Generation Enzyme Inhibitors Building on this compound Principles and DBO Scaffold

The diazabicyclooctane (DBO) scaffold is a proven platform for β-lactamase inhibition, with Avibactam and Relebactam being clinically approved examples. researchgate.netmdpi.com Regardless of whether ent-Avibactam itself proves to be a potent inhibitor, studying its interaction (or lack thereof) with β-lactamases can provide invaluable information for designing the next generation of DBO-based inhibitors.

Future design efforts would build on these principles:

Exploiting Stereochemical Insights: A detailed comparison of the binding modes of Avibactam and ent-Avibactam (if any) could reveal new pockets or interactions in the enzyme active site that can be exploited. This could lead to inhibitors with novel binding orientations.

Modifying the DBO Scaffold: Research is ongoing to create DBO derivatives with improved characteristics. Modifications to the C-2 substituent of the DBO core, for instance, have been shown to alter the inhibitory spectrum and can even introduce secondary mechanisms of action, such as binding to penicillin-binding proteins (PBPs). researchgate.net

Broadening the Spectrum: A major goal is to develop DBO inhibitors with activity against MBLs, a key gap in Avibactam's coverage. mdpi.com Insights from modeling the interaction of various DBO stereoisomers with MBLs could guide the design of scaffolds that can effectively chelate the zinc ions in the MBL active site.

By combining empirical data from ent-Avibactam studies with computational modeling, researchers can rationally design new DBO inhibitors with enhanced potency, a broader spectrum of activity, and a higher barrier to resistance.